N-cycloheptyl-3-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-cycloheptyl-3-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This particular compound is known for its unique structure, which includes a cycloheptyl group, a methyl group, and a phenyl group attached to a quinoline core.
Preparation Methods
The synthesis of N-cycloheptyl-3-methyl-2-phenylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Friedländer quinoline synthesis, which typically uses α,β-unsaturated aldehydes as starting materials . The reaction conditions often include the use of catalytic systems to enhance the yield and efficiency of the synthesis. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
N-cycloheptyl-3-methyl-2-phenylquinoline-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-cycloheptyl-3-methyl-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
N-cycloheptyl-3-methyl-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as 2-phenyl-quinoline-4-carboxylic acid derivatives . These compounds share a similar quinoline core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the cycloheptyl, methyl, and phenyl groups in this compound distinguishes it from other quinoline derivatives and contributes to its specific applications and effects .
Properties
Molecular Formula |
C24H26N2O |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-cycloheptyl-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O/c1-17-22(24(27)25-19-13-7-2-3-8-14-19)20-15-9-10-16-21(20)26-23(17)18-11-5-4-6-12-18/h4-6,9-12,15-16,19H,2-3,7-8,13-14H2,1H3,(H,25,27) |
InChI Key |
VXPGJIDZLBSHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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